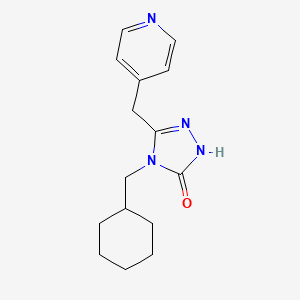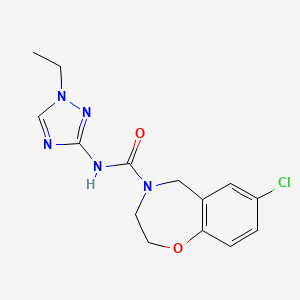![molecular formula C24H30N2O5 B4255333 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide](/img/structure/B4255333.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide
Descripción general
Descripción
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields such as cancer, neuroscience, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit the activity of several enzymes, including phosphatidylinositol 3-kinase (PI3K), Akt, and mTOR, which are involved in cell growth and survival. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of inflammation, and improvement of cognitive function. In cancer cells, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In animal models of Alzheimer's disease, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to improve cognitive function and reduce the deposition of beta-amyloid plaques in the brain. In cardiovascular research, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects, which can reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide is its potential therapeutic applications in various fields such as cancer, neuroscience, and cardiovascular diseases. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been extensively studied in preclinical models, and its safety and efficacy have been demonstrated in several studies. However, one of the limitations of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide in humans.
Direcciones Futuras
There are several future directions for the research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. In cancer research, future studies could focus on the combination of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide with other chemotherapeutic agents to enhance its efficacy. In neuroscience, future studies could focus on the evaluation of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide in animal models of other neurodegenerative diseases such as Parkinson's disease. In cardiovascular research, future studies could focus on the evaluation of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, neuroscience, and cardiovascular diseases. The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of inflammation, and improvement of cognitive function. However, there are several limitations to the use of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide, including its poor solubility in water and the lack of clinical data on its safety and efficacy in humans. Future research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide could focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neuroscience, and cardiovascular diseases. In cancer research, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroscience, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Propiedades
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-18(27)26-13-11-21(12-14-26)31-23-17-19(9-10-22(23)29-3)24(28)25(2)15-16-30-20-7-5-4-6-8-20/h4-10,17,21H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIXSJVOROIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N(C)CCOC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4255257.png)

![4-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B4255271.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B4255274.png)
![N-[(3R)-4-hydroxy-3-methylbutyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255277.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(1H-pyrazol-1-yl)propyl]piperidine](/img/structure/B4255281.png)
![1-{2-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B4255287.png)
![5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4255301.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B4255303.png)

![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)

![1-{3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4255342.png)
![N~2~-[2-(2-aminoethyl)-4-quinazolinyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine dihydrochloride](/img/structure/B4255352.png)